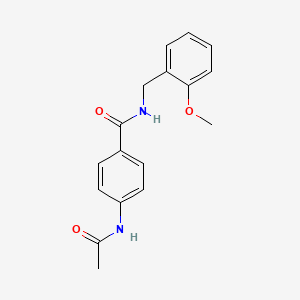

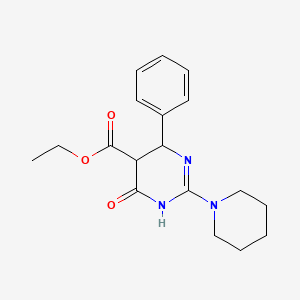

4-(acetylamino)-N-(2-methoxybenzyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzamide derivatives involves structural modifications and coupling reactions to achieve the desired functionalities. For instance, the preparation of N-2-(4-Methoxyphenyl)-1-methylethylbenzylamine, a key intermediate for certain pharmaceuticals, involves a one-pot process from 1-(4-methoxyphenyl)propan-2-one, showcasing the synthetic strategies for related compounds (Wang Yong-mei, 2007).

Molecular Structure Analysis

Molecular structure and geometrical modelling are crucial for understanding the physical and chemical behavior of compounds. The analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide using X-ray diffraction, IR spectroscopy, and quantum chemical computation reveals detailed insights into its crystal structure, molecular geometry, and electronic properties (S. Demir et al., 2015).

Chemical Reactions and Properties

The base-catalysed cyclisation of 2-(Substituted benzoylamino)benzamides to yield quinazolin-4-one derivatives illustrates the chemical reactivity of benzamide compounds and their potential to form structurally diverse molecules through ring closure mechanisms (J. Hanusek et al., 2002).

Physical Properties Analysis

Understanding the physical properties, including crystal morphology and stability, is essential for the practical application of chemical compounds. The synthesis, crystal structure elucidation, and characterization of N-(4-methylbenzyl)benzamide single crystals provide insights into their physical attributes and potential applications (Sahil Goel et al., 2017).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity and potential as bioactive molecules, are of significant interest. For example, the investigation of novel piperidine derivatives for anti-acetylcholinesterase activity highlights the therapeutic potential of benzamide-based compounds in medical applications (H. Sugimoto et al., 1990).

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

A study conducted by Montes et al. (2016) synthesized a collection of structurally related N-(4-halobenzyl)amides and evaluated their antimicrobial effects. The study aimed to understand the influence of structural changes in these compounds on inhibitory activity against strains of Candida albicans, Candida tropicalis, and Candida krusei. Findings suggest that certain structural features, such as a hydroxyl group in the para position and a methoxyl at the meta position, enhance antifungal activity for the amide skeletal structure (Montes et al., 2016).

Anticancer and Imaging Applications

Eisenhut et al. (2000) explored radioiodinated N-(2-diethylaminoethyl)benzamide derivatives, demonstrating high melanoma uptake. This study highlighted the potential of these compounds for imaging melanoma metastases and suggested possibilities for radionuclide therapy. The study also discussed the importance of structural features for improved uptake and tissue selectivity (Eisenhut et al., 2000).

Modulation of Histone Acetylation

Kraker et al. (2003) investigated CI-994, a compound structurally related to 4-(acetylamino)-N-(2-methoxybenzyl)benzamide, as a histone deacetylase (HDAC) inhibitor. The study found that CI-994 causes histone hyperacetylation in living cells and inhibits HDAC-1 and HDAC-2, suggesting its potential role in modulating gene expression related to cancer and other diseases (Kraker et al., 2003).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-acetamido-N-[(2-methoxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12(20)19-15-9-7-13(8-10-15)17(21)18-11-14-5-3-4-6-16(14)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCSABZAFYYLBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(acetylamino)-N-(2-methoxybenzyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)

![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)

![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)

![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)

![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)

![2-methyl-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536366.png)

![5-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5536373.png)

![N-(4-acetylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B5536382.png)

![(3S*,4R*)-4-(3-fluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5536383.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5536386.png)